molecular formula C11H12O6 B8381071 Methyl 2-hydroxy-6-(2-methoxy-2-oxoethoxy)benzoate

Methyl 2-hydroxy-6-(2-methoxy-2-oxoethoxy)benzoate

Katalognummer: B8381071
Molekulargewicht: 240.21 g/mol
InChI-Schlüssel: LYCDTWIERBAQMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-hydroxy-6-(2-methoxy-2-oxoethoxy)benzoate is a chemical compound with the molecular formula C10H10O6. It is a derivative of benzoic acid and is characterized by the presence of hydroxyl, methoxycarbonylmethoxy, and methyl ester functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-6-(2-methoxy-2-oxoethoxy)benzoate typically involves the esterification of 2-hydroxybenzoic acid derivatives. One common method is the reaction of 2-hydroxybenzoic acid with methoxycarbonylmethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-hydroxy-6-(2-methoxy-2-oxoethoxy)benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Hydrolysis: 2-Hydroxy-6-[methoxycarbonylmethoxy]benzoic acid and methanol.

    Reduction: 2-Hydroxy-6-[methoxycarbonylmethoxy]benzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-hydroxy-6-(2-methoxy-2-oxoethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-hydroxy-6-(2-methoxy-2-oxoethoxy)benzoate involves its interaction with various molecular targets. The hydroxyl and ester groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-hydroxybenzoate:

    Ethyl 2-hydroxybenzoate: Similar to methyl 2-hydroxybenzoate but with an ethyl ester group instead of a methyl ester.

    Methyl 4-hydroxybenzoate: Differs in the position of the hydroxyl group on the benzene ring.

Uniqueness

Methyl 2-hydroxy-6-(2-methoxy-2-oxoethoxy)benzoate is unique due to the presence of the methoxycarbonylmethoxy group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and applications that are not possible with simpler benzoic acid derivatives.

Eigenschaften

Molekularformel

C11H12O6

Molekulargewicht

240.21 g/mol

IUPAC-Name

methyl 2-hydroxy-6-(2-methoxy-2-oxoethoxy)benzoate

InChI

InChI=1S/C11H12O6/c1-15-9(13)6-17-8-5-3-4-7(12)10(8)11(14)16-2/h3-5,12H,6H2,1-2H3

InChI-Schlüssel

LYCDTWIERBAQMZ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)COC1=CC=CC(=C1C(=O)OC)O

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

The subtitle compound was prepared from the product of step (i) (10 g) and methyl bromacetate (5.5 ml) by the method of example 11 step (i). Purified by chromatography eluting with 20% ethyl acetate in isohexane. Yield 3.68 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.